4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane typically involves the reaction of 4-phenylbutylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction scheme is as follows:
4-phenylbutylboronic acid+pinacol→this compound+water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Substitution: The boronic ester group can be substituted with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds.
Oxidation: Yields the corresponding alcohol.
Substitution: Results in various substituted boronic esters.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool in the synthesis of complex organic molecules.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2/c1-15(2)16(3,4)19-17(18-15)13-9-8-12-14-10-6-5-7-11-14/h5-7,10-11H,8-9,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQAEJIBGOMWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570616 |
Source
|
Record name | 4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167693-07-4 |
Source
|
Record name | 4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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